molecular formula C13H16O3 B2869935 2-(4-Phenyl-tetrahydro-2H-pyran-4-yl)acetic acid CAS No. 80813-10-1

2-(4-Phenyl-tetrahydro-2H-pyran-4-yl)acetic acid

Cat. No. B2869935
CAS RN: 80813-10-1
M. Wt: 220.268
InChI Key: UEYWRVYUSMTFLH-UHFFFAOYSA-N
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Description

“2-(4-Phenyl-tetrahydro-2H-pyran-4-yl)acetic acid” is a chemical compound that contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . This compound is a derivative of tetrahydropyran, which is a colourless volatile liquid . The derivatives of tetrahydropyran, such as 2-Tetrahydropyranyl (THP-) ethers, are commonly used as protecting groups in organic synthesis .


Synthesis Analysis

The synthesis of tetrahydropyran derivatives involves the reaction of alcohols with 3,4-dihydropyran . This reaction produces 2-tetrahydropyranyl ethers, which are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis . This hydrolysis reforms the parent alcohol as well as 5-hydroxypentanal .


Molecular Structure Analysis

The molecular structure of “2-(4-Phenyl-tetrahydro-2H-pyran-4-yl)acetic acid” includes a tetrahydropyran ring, which in its lowest energy state exists in a C s symmetry chair conformation . The molecular formula of the compound is C13H16O3 , and its molecular weight is 220.26 g/mol .


Chemical Reactions Analysis

The chemical reactions involving tetrahydropyran derivatives are diverse. For instance, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions .

Scientific Research Applications

Chemical Synthesis and Derivatives

2-(4-Phenyl-tetrahydro-2H-pyran-4-yl)acetic acid and its derivatives have been extensively studied in chemical synthesis. One notable application is in the acylation of amines and pyrazole, which leads to the formation of new amides and 1-acylpyrazole upon interaction with various amines and pyrazole. This process involves the hydrolysis of previously synthesized acetonitrile derivatives of the compound, showcasing its utility in synthesizing complex organic molecules with potential biological activities (Arutjunyan et al., 2013).

Role in Molecular Structure Studies

The compound has also played a role in studies focusing on molecular and crystal structures. For example, research involving the conformational isomerism of certain aromatic compounds included an inclusion complex with two molecules of acetic acid, highlighting the interactions in crystal structures and contributing to the understanding of weak interaction forces in molecular structures (Foces-Foces et al., 1996).

Synthesis of Natural Products and Pharmaceuticals

Another application involves the diastereoselective synthesis of tetrahydropyranyl acetic acids, used as key steps in the total syntheses of natural products such as civet cat compound and diospongin A. This showcases the compound's utility in the synthesis of complex natural products and potential pharmaceuticals (Karlubíková et al., 2011).

Catalysis and Chemical Transformations

Phenylboronic acid, a related compound, has been used as a catalyst for the synthesis of tetrahydrobenzo[b]pyrans, highlighting the role of these compounds in facilitating chemical transformations and synthesizing heterocyclic compounds with potential biological activity (Nemouchi et al., 2012).

properties

IUPAC Name

2-(4-phenyloxan-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-12(15)10-13(6-8-16-9-7-13)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYWRVYUSMTFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenyl-tetrahydro-2H-pyran-4-yl)acetic acid

CAS RN

80813-10-1
Record name 2-(4-phenyltetrahydro-2H-pyran-4-yl)acetic acid
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